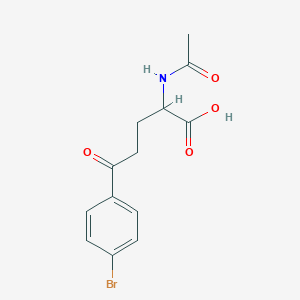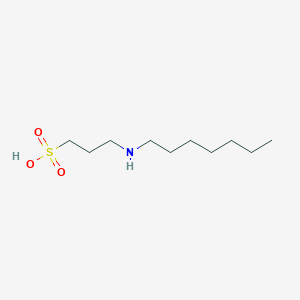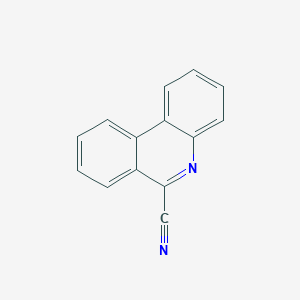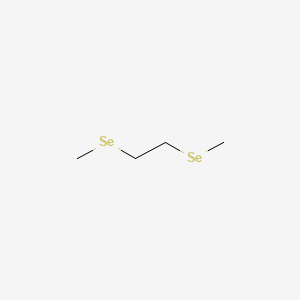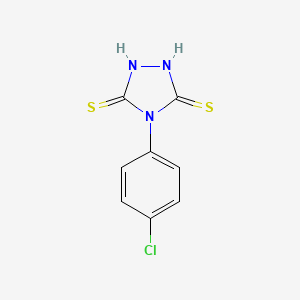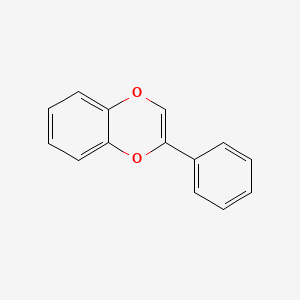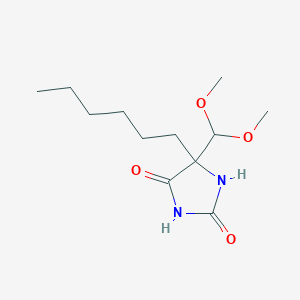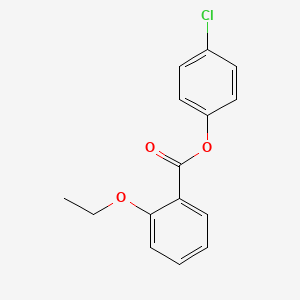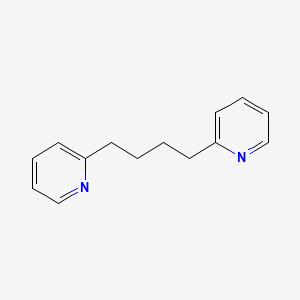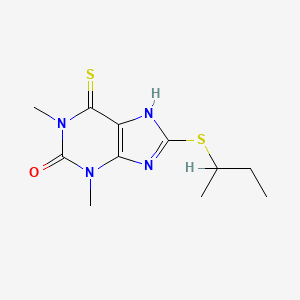
Theophylline, 8-(sec-butylthio)-6-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-(sec-butylthio)-6-thio- is a derivative of theophylline, a well-known xanthine alkaloid. This compound is characterized by the presence of a sec-butylthio group at the 8th position and a thio group at the 6th position of the theophylline molecule. Theophylline itself is commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(sec-butylthio)-6-thio- typically involves the introduction of the sec-butylthio and thio groups onto the theophylline scaffold. One common method is the nucleophilic substitution reaction where the appropriate sec-butylthiol and thiol reagents are reacted with theophylline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 8-(sec-butylthio)-6-thio- can undergo various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thio groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The sec-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Theophylline derivatives without the thio groups.
Substitution: Various substituted theophylline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Theophylline, 8-(sec-butylthio)-6-thio- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Theophylline, 8-(sec-butylthio)-6-thio- involves its interaction with various molecular targets, including phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to bronchodilation and other physiological effects. The sec-butylthio and thio groups may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Caffeine: Another xanthine alkaloid with stimulant effects.
Uniqueness
Theophylline, 8-(sec-butylthio)-6-thio- is unique due to the presence of the sec-butylthio and thio groups, which may confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, solubility, and binding affinity, making it a valuable molecule for research and potential therapeutic applications.
Propiedades
Número CAS |
6493-40-9 |
|---|---|
Fórmula molecular |
C11H16N4OS2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
8-butan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C11H16N4OS2/c1-5-6(2)18-10-12-7-8(13-10)14(3)11(16)15(4)9(7)17/h6H,5H2,1-4H3,(H,12,13) |
Clave InChI |
WYQCMHITOCFXFR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



